(4-Benzylphenyl) 4-bromo-3-nitrobenzoate
Description
(4-Benzylphenyl) 4-bromo-3-nitrobenzoate is an ester derivative of 4-bromo-3-nitrobenzoic acid, where the carboxylic acid group is esterified with 4-benzylphenol. This compound features a bromine atom at the 4-position and a nitro group at the 3-position on the benzoate ring, while the ester oxygen is linked to a 4-benzylphenyl group. The benzylphenyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl esters like methyl or ethyl derivatives. Its molecular formula is C₂₀H₁₄BrNO₄, with a molecular weight of 428.23 g/mol.
Structurally, the compound combines electron-withdrawing groups (Br, NO₂) on the aromatic ring, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
(4-benzylphenyl) 4-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO4/c21-18-11-8-16(13-19(18)22(24)25)20(23)26-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPOWXGJAMDEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylphenyl) 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common approach is to start with the nitration of a benzene derivative to introduce the nitro group, followed by bromination to add the bromine substituent. The final step involves esterification to form the benzoate ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as iron(III) bromide for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylphenyl) 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine substituent can be replaced by other groups through nucleophilic substitution.
Substitution: The benzylphenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine atom .
Scientific Research Applications
(4-Benzylphenyl) 4-bromo-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Benzylphenyl) 4-bromo-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (4-Benzylphenyl) 4-bromo-3-nitrobenzoate and related compounds:
Key Comparative Insights:
Electronic Effects: The nitro and bromo groups are conserved across analogs, but the benzylphenyl group may enhance π-π stacking interactions in biological systems.
Physicochemical Properties :
- Solubility : Methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to smaller alkyl chains. The benzylphenyl derivative is likely less soluble, favoring lipid membranes .
- Thermal Stability : Methyl 4-bromo-3-nitrobenzoate has a melting point of 103°C , while the benzylphenyl analog’s bulk may lower its melting point.
Biological Relevance: The bis-ester analog ( 2-Benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate)) demonstrated high connectivity scores in reversing cancer-associated protein signatures, suggesting that ester multiplicity enhances pharmacological activity .
Synthetic Utility :
- Methyl and ethyl esters are widely used to prepare crystalline derivatives for X-ray studies, confirming stereochemistry (e.g., in Schmidt reactions) .
- The benzylphenyl variant may serve as a precursor for prodrugs or polymeric materials due to its aromatic bulk.
Research Findings and Data Tables
Table 1: Physicochemical Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
